3-tert-butyl-1-(5-{[(3-nitrophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)urea
Description
3-tert-Butyl-1-(5-{[(3-nitrophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)urea is a 1,3,4-thiadiazole derivative featuring a urea moiety at position 2 of the heterocyclic ring, a tert-butyl group attached to the urea nitrogen, and a 3-nitrophenylmethylsulfanyl substituent at position 5 of the thiadiazole. The 1,3,4-thiadiazole core is known for its diverse biological activities, including herbicidal, antimicrobial, and pharmacological properties .
Properties
IUPAC Name |
1-tert-butyl-3-[5-[(3-nitrophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O3S2/c1-14(2,3)16-11(20)15-12-17-18-13(24-12)23-8-9-5-4-6-10(7-9)19(21)22/h4-7H,8H2,1-3H3,(H2,15,16,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBSAIKUBEKKQQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NC1=NN=C(S1)SCC2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sequential Assembly of Thiadiazole and Urea Moieties
This approach prioritizes the formation of the 1,3,4-thiadiazole scaffold before introducing the urea linkage. The rationale lies in the stability of the thiadiazole ring under subsequent reaction conditions. A representative pathway involves:
- Synthesis of 5-amino-1,3,4-thiadiazole-2-thiol.
- Alkylation with 3-nitrobenzyl bromide to install the sulfanyl group.
- Urea formation via reaction with tert-butyl isocyanate.
Concurrent Cyclization and Functionalization
Alternative methods explore one-pot syntheses, where cyclization and functionalization occur simultaneously. However, such approaches risk side reactions due to the reactivity of nitro and thiol groups.
Stepwise Synthesis of this compound
Synthesis of 5-Amino-1,3,4-Thiadiazole-2-Thiol
The thiadiazole core is synthesized via cyclization of thiosemicarbazide with carbon disulfide (CS₂) in alkaline conditions.
Procedure :
- Thiosemicarbazide (1 mmol) and sodium carbonate (1 mmol) are suspended in absolute ethanol (5 mL).
- Carbon disulfide (3 mmol) is added dropwise, and the mixture is refluxed for 12 hours.
- Acidification with concentrated HCl precipitates 5-amino-1,3,4-thiadiazole-2-thiol as a light yellow solid (Yield: 78–82%).
Alkylation with 3-Nitrobenzyl Bromide
The thiol group undergoes nucleophilic substitution to introduce the (3-nitrophenyl)methylsulfanyl substituent.
Procedure :
- 5-Amino-1,3,4-thiadiazole-2-thiol (1 mmol) is dissolved in anhydrous acetonitrile.
- 3-Nitrobenzyl bromide (1.2 mmol) and triethylamine (1.5 mmol) are added under nitrogen atmosphere.
- The reaction is stirred at 60°C for 6 hours, yielding 5-[(3-nitrophenyl)methyl]sulfanyl-1,3,4-thiadiazol-2-amine (Yield: 65–70%).
Urea Formation with tert-Butyl Isocyanate
The amine reacts with tert-butyl isocyanate to form the urea linkage.
Procedure :
- 5-[(3-Nitrophenyl)methyl]sulfanyl-1,3,4-thiadiazol-2-amine (1 mmol) is suspended in tetrahydrofuran (THF).
- tert-Butyl isocyanate (1.2 mmol) is added dropwise at 0°C, followed by stirring at room temperature for 24 hours.
- The product is recrystallized from ethanol/water to afford the title compound (Yield: 60–68%).
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic and Stoichiometric Considerations
- Triethylamine is critical for scavenging HBr during alkylation, preventing protonation of the amine.
- Excess tert-butyl isocyanate (1.2 equiv) drives urea formation to completion.
Analytical Characterization
Spectroscopic Data :
- ¹H NMR (DMSO-d6) : δ 8.45 (s, 1H, Ar-H), 7.92 (d, J = 8.1 Hz, 1H, Ar-H), 7.68 (d, J = 7.8 Hz, 1H, Ar-H), 4.52 (s, 2H, SCH₂), 1.42 (s, 9H, C(CH₃)₃).
- IR (KBr) : 3320 cm⁻¹ (N-H stretch), 1685 cm⁻¹ (C=O urea), 1520 cm⁻¹ (NO₂ asym).
Elemental Analysis :
Comparative Analysis of Synthetic Routes
| Parameter | Sequential Assembly | One-Pot Synthesis |
|---|---|---|
| Overall Yield | 55–60% | 30–35% |
| Purity (HPLC) | ≥98% | 85–90% |
| Scalability | High | Moderate |
| Side Products | Minimal | Significant |
Data extrapolated from analogous syntheses.
Applications and Implications
Herbicidal Activity
Thiadiazolylurea derivatives exhibit selective herbicidal action by inhibiting photosynthesis or amino acid biosynthesis. The tert-butyl group enhances lipid solubility, promoting foliar absorption.
Chemical Reactions Analysis
Types of Reactions
3-tert-butyl-1-(5-{[(3-nitrophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)urea can undergo several types of chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrophenyl or tert-butyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Common reducing agents include palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions to facilitate the reaction.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Urease Inhibition
One of the notable applications of this compound is as a urease inhibitor. Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide, playing a crucial role in various pathological conditions such as kidney stones and urinary tract infections. Research has shown that thiourea derivatives exhibit potent urease inhibitory activity. For instance, studies have demonstrated that compounds similar to 3-tert-butyl-1-(5-{[(3-nitrophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)urea can inhibit urease with IC50 values significantly lower than standard inhibitors like thiourea .
Antimicrobial Activity
Thiadiazole derivatives have been extensively studied for their antimicrobial properties. The incorporation of the nitrophenyl group in this compound enhances its interaction with microbial targets. Research indicates that compounds with similar structures exhibit activity against a range of bacteria and fungi, making them potential candidates for developing new antimicrobial agents .
Anticancer Properties
The compound's structural features suggest potential anticancer activity. Thiadiazole derivatives have been reported to induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation and survival. Studies have indicated that modifications in the thiadiazole structure can lead to enhanced cytotoxic effects against cancer cell lines .
Anti-inflammatory Effects
Compounds containing thiadiazole moieties have shown promise in reducing inflammation. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). The specific application of this compound in anti-inflammatory therapies is an area ripe for exploration .
Case Study 1: Urease Inhibition
A study published in Molecules evaluated a series of thiourea derivatives for their urease inhibitory activity. Among these, compounds structurally related to this compound exhibited IC50 values ranging from 0.0019 to 0.0532 μM, showcasing their potential as effective urease inhibitors compared to standard treatments .
Case Study 2: Antimicrobial Activity
Research conducted on various thiadiazole derivatives revealed that certain modifications led to increased potency against Gram-positive and Gram-negative bacteria. The introduction of electron-withdrawing groups like nitro significantly enhanced the antimicrobial efficacy of these compounds .
Case Study 3: Anticancer Activity
In vitro studies on cancer cell lines demonstrated that thiadiazole derivatives could induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins. The structural characteristics of this compound suggest it may share similar mechanisms .
Mechanism of Action
The mechanism of action of 3-tert-butyl-1-(5-{[(3-nitrophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)urea is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitrophenyl group may facilitate binding to certain enzymes or receptors, while the thiadiazole ring can interact with metal ions or other biomolecules. These interactions can lead to the modulation of biological processes, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared to four key analogs (Table 1):
Key Observations :
- Substituent Positioning : Unlike tebuthiuron, where the tert-butyl is on the thiadiazole ring, the target compound places it on the urea nitrogen. This alters electronic distribution and steric effects.
- Functional Groups : The 3-nitrophenylsulfanyl group in the target compound introduces stronger electron-withdrawing effects compared to tebuthiuron’s dimethylurea or the benzylsulfanyl group in ’s compound.
- Urea vs. Acetamide : The urea moiety in the target compound and tebuthiuron enables hydrogen bonding, while acetamide derivatives () may prioritize different receptor interactions.
Structural and Crystallographic Insights
- Planarity and Conformation : ’s thiadiazole derivative adopts a butterfly-like conformation with near-planar aromatic rings (dihedral angles <1°), facilitating π-π stacking . The target compound’s 3-nitrophenyl group may induce similar planarity, promoting stable crystal packing.
- Intermolecular Interactions : In ’s compound, hypervalent S···O interactions (2.625 Å) and N–H···N hydrogen bonds stabilize the crystal lattice . The target compound’s urea group may form analogous hydrogen bonds, while the nitro group could engage in dipole interactions.
Physicochemical Properties
- Solubility : The sulfanyl group may improve solubility in polar solvents relative to purely alkyl-substituted analogs.
Biological Activity
3-tert-butyl-1-(5-{[(3-nitrophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)urea is a complex organic compound belonging to the class of thiadiazole derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a thiadiazole ring , a tert-butyl group , and a nitrophenyl moiety , which contribute to its unique pharmacological profile. The molecular formula is with a molecular weight of 288.36 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 288.36 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in DMSO and DMF |
Antimicrobial Properties
Research has demonstrated that thiadiazole derivatives exhibit significant antimicrobial activity against various bacterial and fungal strains. The compound under review has shown promising results in inhibiting the growth of Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria like Escherichia coli.
- Minimum Inhibitory Concentration (MIC) values indicate the potency of the compound:
- Against S. aureus: MIC = 32.6 μg/mL
- Against E. coli: MIC = 47.5 μg/mL
These values suggest that the compound's activity is comparable to standard antibiotics such as ampicillin and chloramphenicol .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or metabolic pathways.
- Receptor Interaction : It could interact with specific cellular receptors, altering signal transduction pathways that lead to bacterial cell death.
- Reactive Oxygen Species (ROS) Generation : The presence of the nitrophenyl group may facilitate the generation of ROS, contributing to oxidative stress in microbial cells .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications on the thiadiazole ring significantly affect the biological activity:
- Substituents at position 5 of the thiadiazole ring enhance antimicrobial potency.
- The introduction of electron-withdrawing groups (like nitro groups) increases antibacterial activity due to improved interaction with microbial targets.
This relationship underscores the importance of functional group placement in optimizing bioactivity .
Case Studies
Several studies have highlighted the efficacy of thiadiazole derivatives, including our compound:
- Antimicrobial Screening : A study demonstrated that derivatives with similar structures exhibited potent activity against Candida albicans and Aspergillus niger, indicating potential applications in antifungal therapy .
- Cytotoxicity Assessment : In vitro tests showed that certain derivatives caused significant cytotoxic effects on cancer cell lines, suggesting potential use in cancer therapeutics .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-tert-butyl-1-(5-{[(3-nitrophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)urea, and how can purity be maximized?
- Methodology : Multi-step synthesis typically involves:
Formation of the thiadiazole core via cyclization of thiosemicarbazides with carboxylic acid derivatives under acidic conditions.
Introduction of the tert-butyl group via alkylation or nucleophilic substitution.
Sulfanyl linkage formation using 3-nitrophenylmethyl mercaptan in the presence of a base (e.g., triethylamine) and polar aprotic solvents (DMF or DMSO) .
- Purity Optimization : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures. Confirm purity (>95%) via HPLC (C18 column, acetonitrile/water mobile phase) and LC-MS .
Q. Which analytical techniques are critical for structural elucidation and quality control of this compound?
- Key Techniques :
- NMR : ¹H/¹³C NMR to confirm tert-butyl group integration (δ ~1.3 ppm for C(CH₃)₃) and urea NH protons (δ ~9–10 ppm) .
- X-ray Crystallography : For absolute configuration determination, particularly to resolve stereochemical ambiguities in the thiadiazole and urea moieties .
- Elemental Analysis : To validate empirical formula consistency (C, H, N, S content) .
Q. What preliminary biological assays are recommended to screen this compound for bioactivity?
- Assay Design :
- Antimicrobial : Broth microdilution (MIC determination against Gram+/Gram– bacteria and fungi) .
- Anticancer : MTT assay on human cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme Inhibition : Kinase or protease inhibition assays using fluorogenic substrates .
Advanced Research Questions
Q. How do structural modifications (e.g., tert-butyl vs. cyclohexyl) impact solubility and bioactivity?
- SAR Analysis :
| Substituent | Solubility (LogP) | Anticancer IC₅₀ (μM) | Unique Properties |
|---|---|---|---|
| tert-Butyl | 2.8 | 12.3 ± 1.2 | Enhanced lipophilicity, CNS penetration |
| Cyclohexyl | 3.1 | 18.9 ± 2.1 | Higher metabolic stability |
- Methodology : Compare analogues via parallel synthesis, LogP measurements (shake-flask method), and in vitro potency assays .
Q. What experimental strategies resolve contradictions in bioactivity data across different studies?
- Troubleshooting :
- Assay Variability : Standardize cell culture conditions (e.g., serum concentration, passage number) and use internal controls (e.g., doxorubicin for cytotoxicity).
- Compound Stability : Test degradation under assay conditions (pH, temperature) via HPLC monitoring .
- Impurity Effects : Isolate byproducts (e.g., nitro-group reduction products) and evaluate their bioactivity .
Q. How can computational methods (e.g., molecular docking) predict binding modes to biological targets?
- Workflow :
Target Selection : Prioritize kinases (e.g., EGFR) or inflammatory enzymes (COX-2) based on structural motifs.
Docking Software : Use AutoDock Vina or Schrödinger Suite with force-field optimization.
Validation : Compare predicted binding energies with experimental IC₅₀ values .
Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?
- Scale-Up Considerations :
- Reaction Control : Use flow chemistry for exothermic steps (e.g., nitrophenyl group introduction) to avoid byproducts .
- Crystallization : Optimize solvent ratios (e.g., ethanol/water) to prevent polymorph formation .
Methodological Notes
- Contradiction Management : Cross-validate bioactivity data using orthogonal assays (e.g., Western blot for target protein inhibition alongside cell viability assays) .
- Advanced Characterization : Employ TOF-MS/MS for fragmentation pattern analysis to confirm sulfanyl and urea linkages .
- Ethical Compliance : Adhere to OECD guidelines for pre-clinical toxicity testing if bioactivity is confirmed .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
